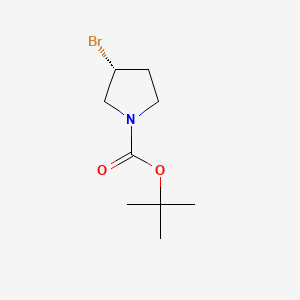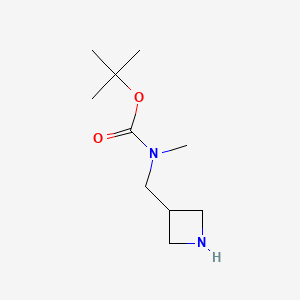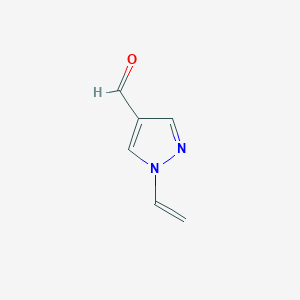![molecular formula C8H15NO2S B1517482 2-[Méthyl(thiolan-3-yl)amino]acétate de méthyle CAS No. 1095511-68-4](/img/structure/B1517482.png)
2-[Méthyl(thiolan-3-yl)amino]acétate de méthyle
Vue d'ensemble
Description
Methyl 2-[methyl(thiolan-3-yl)amino]acetate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiolane, a sulfur-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methyl 2-aminoacetate with methyl thiolan-3-ylmethylamine under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of thiolane derivatives with appropriate reagents to introduce the amino and methyl groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various sulfur-containing derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Medicine: Industry: Utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets and pathways involving sulfur chemistry. It may act as a ligand for certain enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Methyl 2-(thiolan-3-yl)acetate: A closely related compound with a similar structure but lacking the amino group.
2-methyl-3-thiophenethiol: Another sulfur-containing compound with a different heterocyclic structure.
Uniqueness: Methyl 2-[methyl(thiolan-3-yl)amino]acetate is unique due to its combination of sulfur and amino functionalities, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
Propriétés
IUPAC Name |
methyl 2-[methyl(thiolan-3-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRJSWZESYWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)








